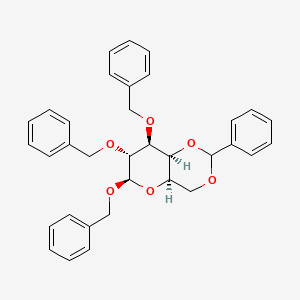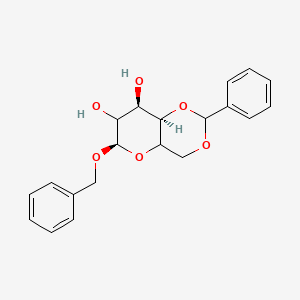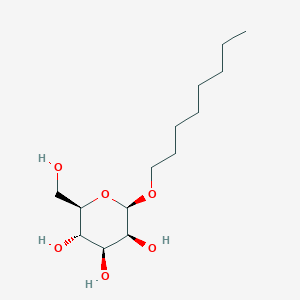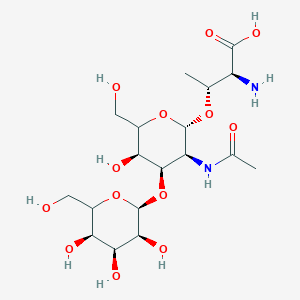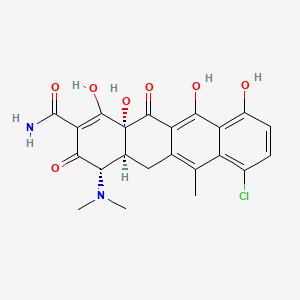![molecular formula C₁₀H₁₄N₂O₂ B1140081 (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] CAS No. 129547-84-8](/img/no-structure.png)
(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Nicotine-1 N-oxide, trans and cis isomers of nicotine-1′- N-oxide and of nicotine-1,1′-di- N-oxide have been prepared and characterized through NMR, MS, and reduction to nicotine. The synthesis processes have led to a deeper understanding of the compound's structure and the isomeric forms present in tobacco leaves, stems, and roots of Nicotiana species (Phillipson & Handa, 1975).
Molecular Structure Analysis
The characterization of diastereoisomers of nicotine-1'-N-oxide and nicotine-1,1'-di-N-oxide has been achieved using descending paper chromatography and NMR spectroscopy. This analysis provides insights into the molecular structure, showing the predominance of S,S-trans diastereoisomers and discussing the possible mechanisms of N-oxide formation (Beckett, Jenner, & Gorrod, 1973).
Chemical Reactions and Properties
The study of nicotine N-oxides has revealed important chemical reactions and properties, including the synthesis and identification of nicotine derivatives. For instance, the conversion of nicotine N-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine under specific conditions highlights the compound's chemical reactivity and provides a method for its determination in biological samples (Jacob, Benowitz, Yu, & Shulgin, 1986).
Physical Properties Analysis
The physical properties of (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide and its isomers, such as crystalline structure and solubility, have been studied through various methods. These studies help in understanding the compound's behavior under different conditions and its extraction and purification from natural sources or through synthetic preparation.
Chemical Properties Analysis
The chemical properties of nicotine N-oxides, including their stability, reactivity, and interactions with other chemical entities, have been explored to understand the compound's potential applications and its behavior in biological systems. The selective metabolism and formation of trans-(S)-(-)-nicotine N-1'-oxide in humans underline the stereoselective nature of its biochemical interactions (Park, Jacob, Benowitz, & Cashman, 1993).
科学研究应用
Nicotine's Impact on Brain Connectivity
Nicotine addiction and its treatment have not significantly advanced over the past 50 years, despite extensive research. Resting-state functional connectivity (rsFC) imaging offers new insights into brain network dynamics in addiction, particularly nicotine addiction. This approach may uncover neurobiological substrates underlying psychological dysfunctions associated with addiction, potentially leading to novel treatments for smoking cessation. For instance, emerging evidence highlights the critical role of the insula in nicotine addiction and suggests that understanding its modulation of brain networks could elucidate cognitive impairments associated with withdrawal and the performance-enhancing effects of nicotine (Sutherland, McHugh, Pariyadath, & Stein, 2012).
Environmental Tobacco Smoke Exposure
Assessment of exposure to environmental tobacco smoke (ETS) involves identifying indicators of ETS and employing methods such as personal and stationary monitoring, as well as the use of biomarkers like nicotine and cotinine. The choice of method depends on the study's aim, health outcomes, and available resources. Personal monitoring is suitable for short-term health effects, while questionnaires and interviews are better for studying long-term outcomes (Jaakkola & Jaakkola, 1997).
Interaction Between Nicotine and Alcohol
Nicotine influences operant self-administration of ethanol, modifying the reinforcing properties of ethanol during acquisition, maintenance, and reinstatement phases. This interaction suggests a complex relationship between nicotine and ethanol, potentially involving stress hormone systems and adaptations in the mesolimbic dopamine system. Understanding this relationship could lead to insights into the neuronal mechanisms linking nicotine and alcohol use (Ostroumov et al., 2015).
Nicotine's Effects on Cognition and the Brain
Tobacco smoke and nicotine have contrasting effects on health, with nicotine showing positive effects on certain cognitive domains due to its action on the cholinergic system. However, chronic exposure to smoke is associated with increased risks for negative cognitive outcomes. Recent evidence suggests caution with the use of medicinal nicotine, especially among pregnant mothers and older adults at risk for neurological diseases (Swan & Lessov-Schlaggar, 2007).
Pharmacokinetics and Metabolism of Nicotine
Advances in understanding nicotine's kinetics and biotransformation have highlighted significant individual, racial, and species differences in its metabolism. These differences are attributed to genetic, environmental, and developmental factors. Genetic polymorphisms, particularly in the CYP2A6 gene, play a crucial role in the variability of nicotine metabolism, affecting susceptibility to nicotine dependence and treatment efficacy (Tutka, Mosiewicz, & Wielosz, 2005).
安全和危害
Adverse effects have been reported in some of the QdNO derivatives. For example, genotoxicity and bacterial resistance have been found in QdNO antibacterial growth promoters1.
未来方向
The evaluation of the medicinal chemistry of QdNOs is still in progress1. As QdNOs arouse widespread interest, there is an urgent need for the discovery of new QdNO drugs1. The development of novel synthetic techniques and the design of new QdNO derivatives based on the most up-to-date knowledge gleaned from recent research are important future directions4.
Please note that this information is based on the available resources and may not fully cover all aspects of “(1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide [20% in ethanol]”. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.
属性
CAS 编号 |
129547-84-8 |
|---|---|
产品名称 |
(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] |
分子式 |
C₁₀H₁₄N₂O₂ |
分子量 |
194.23 |
同义词 |
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-Oxide; 3-(1-Methyl-2-pyrrolidinyl)pyridine N,1-Dioxide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



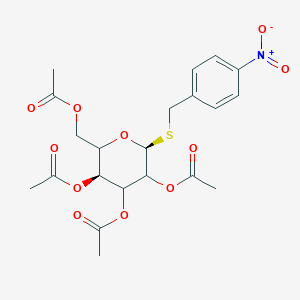
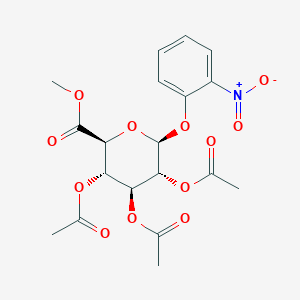
![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
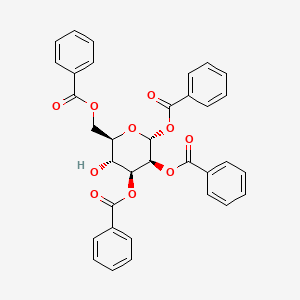
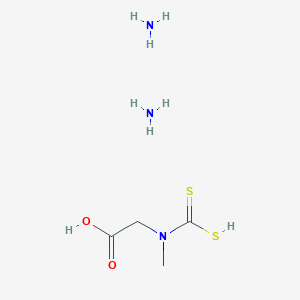
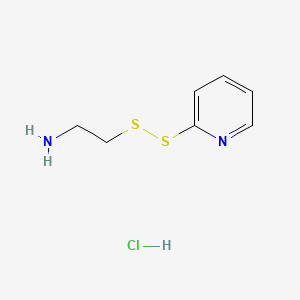
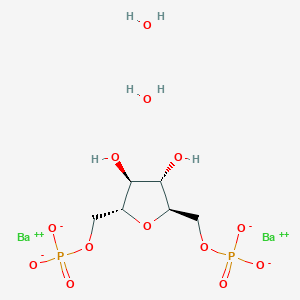
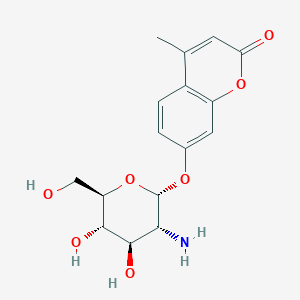
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)
